Nonanoic acid, 6,8-dimercapto-

Description

Contextualization of Thiolated Fatty Acids in Organic Chemistry

Thiolated fatty acids and their derivatives, particularly thioesters, are pivotal in the landscape of organic and biological chemistry. libretexts.org In biochemical systems, the activation of fatty acids for metabolic processes often occurs through their conversion to thioesters with coenzyme A (CoA). libretexts.org This transformation renders the carboxyl group more susceptible to nucleophilic attack, facilitating the transfer of acyl groups. libretexts.org Thioesters, therefore, act as essential acyl carriers in the biosynthesis of complex lipids, such as triacylglycerols, and are central intermediates in the breakdown of fats for energy. libretexts.org The sulfur atom, being larger and less electronegative than oxygen, makes the thioester bond weaker and the carbonyl carbon more electrophilic compared to an oxygen ester, a feature that is fundamental to its biological role.

Structural Significance of the Dimercapto-Nonanoic Acid Motif

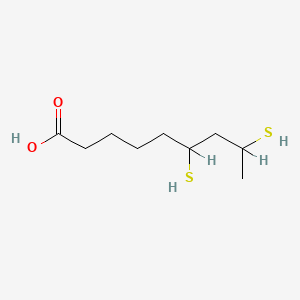

The compound "Nonanoic acid, 6,8-dimercapto-", identified by the CAS Number 64358-81-2 for 6,8-bis(sulfanyl)nonanoic acid, possesses a unique molecular architecture that suggests multifaceted chemical reactivity. chemsrc.com The structure consists of three key components:

A Nonanoic Acid Backbone : This nine-carbon straight-chain saturated fatty acid (also known as pelargonic acid) provides a lipophilic alkyl chain and a terminal hydrophilic carboxylic acid group. usda.govyou-iggy.com This amphipathic nature is a common feature of fatty acids, influencing their behavior in biological and chemical systems. nih.gov Nonanoic acid itself is a colorless to yellowish oily liquid and is found naturally in the form of esters in plants like Pelargonium. chemscene.com

Two Thiol Groups : The presence of two sulfhydryl (-SH) groups introduces highly reactive sites into the molecule. chemeo.com Thiols are known to undergo oxidation to form disulfides, act as potent nucleophiles, and form strong complexes with metal ions.

Positional Arrangement : The placement of the thiol groups at the C-6 and C-8 positions is particularly significant. This 1,3-dithiol arrangement allows for the potential formation of a stable six-membered cyclic disulfide ring upon oxidation, a structural motif that is central to the function of analogous compounds like lipoic acid.

This combination of a fatty acid backbone with two strategically placed thiol groups suggests potential for the molecule to act as an antioxidant, a building block for polymers, or a chelating agent.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H18O2 | nih.gov |

| Molecular Weight | 158.24 g/mol | nih.gov |

| Melting Point | 12.5 °C | you-iggy.com |

| Boiling Point | 254 °C | you-iggy.com |

| Density | 0.906 g/mL at 25 °C | usda.gov |

| Water Solubility | Nearly insoluble (0.3 g/L) | chemscene.com |

| Appearance | Colorless or yellowish oily liquid | usda.gov |

Historical Development and Evolution of Related Dithiol Chemistry

The study of dithiols, organosulfur compounds containing two thiol groups, has a rich history rooted in their diverse reactivity and biological relevance. nih.gov Early research was driven by the discovery of compounds like Dimercaprol (British anti-Lewisite), developed as an antidote to arsenic-based chemical warfare agents due to the ability of its two thiol groups to chelate the metal. nih.gov This highlighted the potent metal-binding capacity of vicinal and geminal dithiols. Over time, the field expanded to include a wide array of dithiols used as protecting groups in organic synthesis, reagents for reducing disulfide bonds in proteins (e.g., dithiothreitol), and precursors for complex organosulfur compounds. nih.gov

Perhaps the most relevant analogue to 6,8-dimercaptononanoic acid is 6,8-dimercaptooctanoic acid, more commonly known as dihydrolipoic acid (DHLA). nih.gov DHLA is the reduced form of α-lipoic acid (ALA), a naturally occurring compound that functions as a vital cofactor in mitochondrial dehydrogenase enzyme complexes. nih.gov

Academic studies have extensively documented the properties of the ALA/DHLA redox couple. nih.gov DHLA is a powerful antioxidant, capable of scavenging a variety of reactive oxygen species. nih.gov A key aspect of its antioxidant capacity is its ability to regenerate other endogenous antioxidants, such as vitamin C and vitamin E, from their radical forms. synzeal.com Furthermore, the two thiol groups in DHLA enable it to chelate transition metals like iron and copper, thereby preventing them from participating in free radical-generating reactions. nih.govsynzeal.com The wealth of research on DHLA provides a valuable framework for postulating the potential functions and significance of the structurally similar 6,8-dimercaptononanoic acid.

| Compound Name | Structure | Key Feature/Use |

|---|---|---|

| Dihydrolipoic Acid (DHLA) | C8H16O2S2 | Potent biological antioxidant; metal chelator. nih.gov |

| Dimercaprol | C3H8OS2 | Antidote for heavy metal poisoning. nih.gov |

| Dithiothreitol (DTT) | C4H10O2S2 | Reagent for reducing disulfide bonds in proteins. nih.gov |

| Meso-2,3-dimercaptosuccinic acid (DMSA) | C4H6O4S2 | Oral chelating agent for lead poisoning. google.com |

Research Gaps and Future Perspectives in Dimercapto Fatty Acid Studies

Despite the extensive research on related compounds, "Nonanoic acid, 6,8-dimercapto-" itself remains largely unexplored in the scientific literature. This scarcity of data highlights significant research gaps and points toward promising avenues for future investigation.

Chemical Synthesis : There are no established, published methods for the synthesis of 6,8-dimercaptononanoic acid. However, synthetic routes developed for 6,8-dimercaptooctanoic acid, which often start from precursors like adipic acid or 6,8-dihalogenated octanoic esters and introduce the thiol groups in later steps, could be adapted. google.comarchivemarketresearch.com A plausible strategy might begin with pimelic acid (a C7 dicarboxylic acid) to construct the C9 backbone. The development of efficient and sustainable, or "green," synthesis routes presents a modern challenge, as the production of similar specialty chemicals can be costly and complex. mdpi.com

Physicochemical Characterization : A thorough investigation and documentation of the compound's properties—such as its melting point, boiling point, spectral data (NMR, IR, MS), and pKa values—are necessary first steps for any future research.

Exploration of Applications : Drawing analogies from DHLA and other dithiols, future research could explore several potential applications:

Antioxidant Activity : Investigating its capacity to scavenge free radicals and regenerate other antioxidants.

Metal Chelation : Assessing its efficacy in binding to and sequestering toxic heavy metals.

Bioconjugation and Drug Delivery : The market for the similar (R)-6,8-dimercaptooctanoic acid is driven by its use in bioconjugation and the synthesis of radiopharmaceuticals. mdpi.com The thiol groups of 6,8-dimercaptononanoic acid could similarly be used as handles to attach the molecule to drugs, proteins, or nanoparticles to develop new therapeutic or diagnostic agents.

Polymer Chemistry : Dithiols are valuable monomers for synthesizing sulfur-containing polymers through reactions like thiol-ene addition, which could lead to novel materials with unique properties.

Structure

3D Structure

Properties

CAS No. |

64358-81-2 |

|---|---|

Molecular Formula |

C9H18O2S2 |

Molecular Weight |

222.4 g/mol |

IUPAC Name |

6,8-bis(sulfanyl)nonanoic acid |

InChI |

InChI=1S/C9H18O2S2/c1-7(12)6-8(13)4-2-3-5-9(10)11/h7-8,12-13H,2-6H2,1H3,(H,10,11) |

InChI Key |

OWZIOKWAYYCJHJ-UHFFFAOYSA-N |

SMILES |

CC(CC(CCCCC(=O)O)S)S |

Canonical SMILES |

CC(CC(CCCCC(=O)O)S)S |

Synonyms |

DL-8-methyldihydrolipoic acid |

Origin of Product |

United States |

Synthetic Methodologies for Nonanoic Acid, 6,8 Dimercapto and Analogues

Retrosynthetic Analysis of the 6,8-Dimercapto-Nonanoic Acid Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgub.edu This process helps in identifying potential synthetic routes and key bond disconnections. wikipedia.org For the 6,8-dimercapto-nonanoic acid skeleton, the analysis begins by identifying the key functional groups: a carboxylic acid and two thiol groups.

A primary disconnection strategy would involve breaking the carbon-sulfur bonds. This leads to a nonanoic acid derivative with leaving groups at the C6 and C8 positions and a sulfur nucleophile. The choice of the leaving group and the sulfur source is a critical consideration in the forward synthesis.

Another retrosynthetic approach involves disconnecting the carbon-carbon chain. This could involve, for example, a disconnection alpha to the carboxyl group, suggesting a strategy that builds the fatty acid chain and introduces the thiol groups at a later stage. The complexity of the target molecule, with its two stereocenters at the C6 and C8 positions, necessitates careful consideration of stereocontrol during the synthesis design.

A simplified retrosynthetic tree for 6,8-dimercapto-nonanoic acid might look like this:

Target Molecule: 6,8-dimercapto-nonanoic acid

Precursor 1: A di-halo or di-tosyl nonanoic acid derivative + a thiolating agent.

Precursor 2: An unsaturated nonanoic acid derivative + a thiolating agent via an addition reaction.

Starting Materials: Simpler fatty acids, halogenating agents, and sulfur-containing nucleophiles.

This analytical approach provides a logical framework for devising multiple synthetic strategies, which can then be evaluated based on feasibility, efficiency, and stereochemical control. wikipedia.org

Development of Novel Synthetic Pathways

The synthesis of 6,8-dimercapto-nonanoic acid and its analogs has been approached through various multi-step organic synthesis methods.

Multi-Step Organic Synthesis Approaches

One common strategy involves the modification of existing fatty acids. For instance, a process for preparing 6,8-dimercapto-octanoic acid starts from adipic acid alkyl ester chloride. google.com Although a different molecule, the principles can be applied to nonanoic acid. This method involves the reduction of an oxo group to a hydroxyl group, followed by conversion to a leaving group (like bromide or tosylate), and finally displacement with a thiol-containing nucleophile. google.com

Another approach utilizes the thiol-ene "click" reaction, which involves the addition of a thiol across a double bond. rsc.orgrsc.org This method is highly efficient and often proceeds under mild conditions. For example, a new family of sulfur-containing plasticizers has been developed using the thiol-ene addition of alkyl thiols to the double bond of oleic acid. rsc.org A similar strategy could be envisioned for the synthesis of 6,8-dimercapto-nonanoic acid, starting from a di-unsaturated nonanoic acid derivative.

Stereoselective and Enantioselective Synthesis

The presence of two stereocenters in 6,8-dimercapto-nonanoic acid makes stereoselective synthesis a critical area of research. The goal is to control the three-dimensional arrangement of the atoms in the molecule, which can significantly impact its properties.

Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, stereoselective Wittig reactions have been used in the synthesis of other complex fatty acids to control the geometry of double bonds, which can then be further functionalized. nih.gov Similarly, stereoselective reduction of a ketone precursor could establish the desired stereochemistry at one of the carbon centers bearing a thiol group. The development of highly stereoselective methods for the synthesis of fused heterocycles with multiple stereocenters demonstrates the potential for precise control over complex molecular architectures. rsc.org

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing thiolated fatty acids, several green approaches are being explored.

The thiol-ene reaction is a prime example of a green chemical reaction. rsc.orgrsc.org It is often atom-economical, meaning that most of the atoms of the reactants are incorporated into the final product. rsc.org These reactions can sometimes be carried out without a solvent or with green solvents like water or ethyl acetate (B1210297). ocl-journal.orgacs.org Furthermore, photocatalytic methods that utilize visible light as a sustainable energy source are gaining traction. acs.org For example, a green synthesis of α-keton thiol esters has been developed using an organic photocatalyst and oxygen as a green oxidant. acs.org

Functional Group Interconversions and Protection Strategies

The synthesis of a molecule with multiple functional groups, such as 6,8-dimercapto-nonanoic acid, often requires the use of protecting groups. proprep.comweebly.com These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. weebly.com

Table 1: Common Protecting Groups for Thiols and Carboxylic Acids

| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection |

| Thiol (-SH) | Benzyl (B1604629) (Bn) | Benzyl chloride | Sodium in liquid ammonia |

| Thiol (-SH) | Trityl (Trt) | Trityl chloride | Mild acid hydrolysis |

| Thiol (-SH) | tert-Butyl (t-Bu) | Isobutylene, acid catalyst | Strong acid (e.g., TFA) acs.org |

| Thiol (-SH) | Acetamidomethyl (Acm) | N-(Hydroxymethyl)acetamide | Mercury(II) or silver(I) salts |

| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | Methanol (B129727) or ethanol, acid catalyst | Acid or base hydrolysis |

| Carboxylic Acid (-COOH) | Benzyl Ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) |

| Carboxylic Acid (-COOH) | tert-Butyl Ester | Isobutylene, acid catalyst | Mild acid (e.g., TFA) |

The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal without affecting other parts of the molecule. weebly.com For thiols, which are easily oxidized, protection is particularly important. proprep.com The benzyl and trityl groups are common choices for thiol protection. weebly.com For the carboxylic acid group, esterification to a methyl, ethyl, or benzyl ester is a standard protection strategy. weebly.com

Purification and Isolation Techniques for Thiolated Fatty Acids

After the synthesis is complete, the desired thiolated fatty acid must be purified from the reaction mixture. A variety of techniques are employed for this purpose, with the choice depending on the physical and chemical properties of the target compound and the impurities present.

Chromatographic methods are particularly powerful for the purification of fatty acid derivatives. dartmouth.edu High-performance liquid chromatography (HPLC) is often used for the final purification of highly pure compounds. google.com Column chromatography using silica (B1680970) gel or other stationary phases is a common technique for separating the desired product from byproducts and unreacted starting materials. nih.gov For volatile compounds, gas chromatography (GC) can be used, often coupled with mass spectrometry (GC-MS) for identification. researchgate.net

Other purification techniques include:

Extraction: Liquid-liquid extraction can be used to separate the product based on its solubility in different solvents. icevirtuallibrary.com

Distillation: For volatile compounds, distillation under high vacuum can be an effective purification method. google.com

Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.

The purity of the final product is typically assessed using a combination of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. dartmouth.edu

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, while 2D NMR techniques reveal the connectivity between them.

The NMR spectrum of Nonanoic acid, 6,8-dimercapto- is expected to display characteristic signals for its key functional groups.

The carboxyl group (-COOH) proton typically appears as a broad singlet far downfield in the ¹H NMR spectrum, generally in the range of 10-13 ppm, due to its acidic nature. tau.ac.il The corresponding carbonyl carbon is one of the most deshielded carbons in the ¹³C NMR spectrum, with a chemical shift expected around 180 ppm. pressbooks.pubrsc.org For the parent compound, nonanoic acid, this carbon signal has been reported at approximately 180.3 ppm. rsc.org

The thiol groups (-SH) introduce unique spectral features. The thiol protons are anticipated to produce signals in the ¹H NMR spectrum typically between 1.0 and 2.0 ppm. These signals can sometimes be broad and may not show coupling to adjacent protons. The carbons to which the thiol groups are attached (C6 and C8) would be significantly influenced by the sulfur atom, with predicted ¹³C chemical shifts in the range of 20-40 ppm.

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for Nonanoic acid, 6,8-dimercapto-, based on data from nonanoic acid and established chemical shift ranges for thiol-containing compounds. bmrb.iomagritek.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 (COOH) | 10.0 - 13.0 | 180.3 | Carboxyl proton is a broad singlet; Carbonyl carbon is downfield. |

| 2 (α-CH₂) | 2.35 | 34.1 | Alpha to carbonyl group. |

| 3 (β-CH₂) | 1.63 | 24.7 | |

| 4 | 1.2 - 1.4 | ~29 | |

| 5 | 1.2 - 1.4 | ~29 | |

| 6 (CH-SH) | ~3.0 | ~35-45 | Deshielded by sulfur atom. |

| 7 (CH₂) | ~1.7 | ~38 | Flanked by two carbons bearing electronegative sulfur. |

| 8 (CH-SH) | ~3.0 | ~35-45 | Deshielded by sulfur atom. |

| 9 (CH₃) | 0.88 | 14.0 | Terminal methyl group. |

| SH | 1.0 - 2.0 | - | Thiol protons, may be broad. |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would establish the connectivity of protons on adjacent carbons. It would reveal the entire spin system of the nonanoic acid backbone, showing correlations from the H2 protons all the way to the terminal H9 methyl protons. bmrb.iomagritek.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.govhmdb.ca It would be used to definitively assign each carbon in the chain by linking it to its known proton resonance. For example, the proton signals predicted around 3.0 ppm would correlate with the carbon signals around 35-45 ppm, confirming their assignment to C6 and C8.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the placement of functional groups that lack protons, such as the carbonyl group, and for confirming the positions of the thiol groups. For instance, the protons on C5 and C7 would show correlations to C6, and protons on C7 and C9 would show correlations to C8, solidifying the 6,8-dimercapto substitution pattern. bmrb.io

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. europa.eunih.gov For Nonanoic acid, 6,8-dimercapto- (C₉H₁₈O₂S₂), the predicted monoisotopic mass would be used to confirm its identity.

Predicted Monoisotopic Mass of C₉H₁₈O₂S₂:

| Element | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 18 | 1.007825 | 18.140850 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 2 | 31.972071 | 63.944142 |

| Total | | | 222.074822 |

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the molecular formula C₉H₁₈O₂S₂.

In mass spectrometry, molecules are ionized and broken into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to deduce the original structure. For Nonanoic acid, 6,8-dimercapto-, key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement of carboxylic acids involving the transfer of a gamma-hydrogen.

Cleavage at C-S bonds: The carbon-sulfur bonds are relatively weak and would be expected to cleave, leading to fragments corresponding to the loss of SH or larger sulfur-containing moieties.

Chain Cleavage: Fragmentation can occur at various points along the aliphatic chain, particularly at the C5-C6 and C7-C8 bonds, which are influenced by the thiol groups.

Analysis of these specific fragment masses would help to confirm the locations of the two mercapto groups along the nonanoic acid backbone.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netscielo.br

For Nonanoic acid, 6,8-dimercapto-, the spectra would be a composite of the signals from the carboxylic acid, the alkane chain, and the thiol groups. mdpi.com

Carboxylic Acid: This group would be identified by a very broad O-H stretching band in the IR spectrum from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a strong, sharp C=O stretching absorption around 1710 cm⁻¹. mdpi.com

Thiol Group: The most important diagnostic peak for confirming the presence of the mercapto groups would be the S-H stretch. This vibration typically gives rise to a weak but sharp band in the IR spectrum in the region of 2550-2600 cm⁻¹. This peak is often more prominent in the Raman spectrum.

Alkyl Chain: C-H stretching vibrations from the methylene (B1212753) and methyl groups would appear in the 2850-2960 cm⁻¹ region. C-H bending vibrations would be observed between 1350 and 1470 cm⁻¹.

C-S Stretch: The carbon-sulfur stretching vibration, expected in the 600-800 cm⁻¹ range, would also serve as evidence for the thiol groups.

Table of Predicted Vibrational Spectroscopy Frequencies:

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | Characteristic of hydrogen-bonded dimer. |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, Sharp | |

| Thiol | S-H stretch | 2550 - 2600 | Weak, Sharp | Key diagnostic peak. |

| Alkyl | C-H stretch | 2850 - 2960 | Strong | |

| Alkyl | C-H bend | 1350 - 1470 | Medium |

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of this diffraction, a detailed model of the electron density within the crystal can be constructed. wikipedia.org This model allows for the accurate determination of atomic positions, bond lengths, bond angles, and stereochemistry. wikipedia.org

For Nonanoic acid, 6,8-dimercapto-, also known as dihydrolipoic acid, obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. The solid-state structure would provide invaluable information on the conformation of the nonanoic acid backbone and the orientation of the two mercapto (-SH) groups. This data is critical for understanding its intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and thiol functionalities, which dictate its crystal packing.

While X-ray crystallography has been successfully used to determine the structures of countless organic molecules, including the parent compound nonanoic acid, specific, publicly available crystallographic data for Nonanoic acid, 6,8-dimercapto- is not prevalent in literature. The successful application of this technique would definitively resolve its solid-state conformation, which is often inferred from spectroscopic data and computational modeling.

Chromatographic Techniques for Separation and Analysis

Chromatography encompasses a suite of powerful laboratory techniques used to separate the components of a mixture. mdpi.com For a compound like Nonanoic acid, 6,8-dimercapto-, which is often found in complex biological or synthetic samples, chromatography is indispensable for its isolation and quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Nonanoic acid, 6,8-dimercapto- and its related compounds. nih.gov The method is particularly well-suited for non-volatile or thermally unstable molecules. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. mdpi.com

In a typical RP-HPLC setup, the analyte is dissolved in a suitable solvent and injected into the system. The separation is based on the differential partitioning of the analyte between the mobile phase and the hydrophobic stationary phase. mdpi.com For Nonanoic acid, 6,8-dimercapto-, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, such as potassium dihydrogen phosphate, adjusted to an acidic pH. mdpi.comresearchgate.net The acidic pH ensures that the carboxylic acid group remains protonated, which improves retention on the reversed-phase column.

Detection can be achieved using various methods, including ultraviolet (UV), fluorescence, and electrochemical detection. nih.govresearchgate.net Electrochemical detection is particularly sensitive for the thiol groups present in the molecule.

Table 1: Example HPLC Conditions for Analysis of a Related Compound (α-Lipoic Acid)

| Parameter | Value | Source |

|---|---|---|

| Chromatography Type | Reversed-Phase HPLC | mdpi.com |

| Mobile Phase | Acetonitrile / 0.2 M Potassium Dihydrogen Phosphate | mdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| Flow Rate | 1.7 mL/min | mdpi.com |

| Detection Wavelength | 220 nm (UV) | mdpi.com |

| Sample Injection Volume | 10 µL | mdpi.com |

This table presents data for α-lipoic acid, a structurally similar compound, to illustrate typical HPLC parameters.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. lu.se However, Nonanoic acid, 6,8-dimercapto- is not inherently volatile due to its polar carboxylic acid and thiol functional groups. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable derivative prior to GC analysis. researchgate.net

The most common derivatization strategy involves esterification of the carboxylic acid group, typically to form a methyl ester (FAME - Fatty Acid Methyl Ester). lu.seagraria.com.br The reactive thiol groups may also be derivatized, for example, by benzylation. researchgate.net This process reduces the polarity of the molecule, allowing it to be vaporized and passed through the GC column.

Once derivatized, the compound can be separated based on its boiling point and interaction with the column's stationary phase. Detection methods like flame ionization detection (FID) are common, but for sulfur-containing compounds, a flame photometric detector (FPD) offers enhanced sensitivity and selectivity. nih.gov The combination of Gas Chromatography with Mass Spectrometry (GC-MS) provides definitive identification of the analyte based on its mass spectrum. nih.gov

Advanced Separation Protocols (e.g., UPLC, SFC)

Modern chromatography has seen the development of advanced techniques that offer significant improvements in speed, resolution, and efficiency over traditional methods.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This allows for much higher mobile phase linear velocities without sacrificing separation efficiency. The result is significantly faster analysis times and improved peak resolution. For the analysis of Nonanoic acid, 6,8-dimercapto-, UPLC methods can provide higher throughput and better separation from closely related impurities compared to conventional HPLC. sielc.com

Supercritical Fluid Chromatography (SFC) is a hybrid technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for separating chiral compounds and can offer faster separations and reduced organic solvent consumption compared to HPLC. While specific applications for Nonanoic acid, 6,8-dimercapto- are not widely documented, the technique holds potential for its analysis, particularly for preparative-scale separations to isolate the pure compound.

Coordination Chemistry of Nonanoic Acid, 6,8 Dimercapto

Ligand Design and Metal Ion Complexation Strategies

The design of ligands based on 6,8-dimercaptononanoic acid and the strategies for its complexation with metal ions are dictated by the presence of three potential donor atoms: the two sulfur atoms of the thiol groups and the oxygen atoms of the carboxyl group.

The two thiol (-SH) groups are the primary sites for interaction with soft metal ions. Upon deprotonation to form thiolate (-S⁻) groups, they become potent nucleophiles that form strong coordinate bonds with a variety of metals. The presence of two thiol groups allows for the formation of a chelate ring, which enhances the stability of the resulting complex. Theoretical studies on the complexation of dihydrolipoic acid with Fe(III) have shown that coordination can occur through one or both sulfur atoms. However, complexes where coordination occurs solely through the sulfur atoms tend to be less thermodynamically stable compared to those involving the carboxylate group as well. mdpi.com In some enzymatic contexts, such as the binding of (R)-dihydrolipoic acid to histone deacetylase 6, coordination to a Zn²⁺ ion occurs through a single deprotonated thiol group, highlighting the versatility of thiol-metal interactions.

The carboxylic acid group provides another coordination site through its oxygen atoms. Following deprotonation to a carboxylate (-COO⁻), it can bind to metal ions in a monodentate or bidentate fashion. The involvement of the carboxylate group in coordination, alongside one or both thiol groups, leads to the formation of highly stable chelate structures. Theoretical studies of Fe(III) and Cu(II) complexes with dihydrolipoic acid indicate that the most thermodynamically stable complexes are those that involve coordination with the carboxylate group and at least one deprotonated thiol group. mdpi.comrsc.org The basicity of the carboxyl group has been suggested to be related to the stability of the resulting metal complexes. mdpi.comnih.gov

The combination of two thiol groups and a carboxylate group makes 6,8-dimercaptononanoic acid a multidentate ligand. This allows for the formation of multiple chelate rings with a single metal ion, a phenomenon that significantly increases the stability of the complex, known as the chelate effect. The most stable Fe(III) complexes with dihydrolipoic acid are those where the ligand is doubly deprotonated (on the carboxyl group and one of the thiol groups), acting as a tridentate ligand. mdpi.com The principles of multidentate chelation seen with 6,8-dimercaptononanoic acid can be extended to the design of macrocyclic analogues, where the ligand is incorporated into a larger ring structure. Macrocyclic ligands are known to form exceptionally stable complexes with metal ions due to a combination of the chelate effect and a favorable pre-organization of the donor atoms for coordination.

Stoichiometry and Stability of Metal Complexes

The stoichiometry of metal complexes with 6,8-dimercaptononanoic acid is typically 1:1, although other ratios can exist depending on the metal ion and reaction conditions. The stability of these complexes is quantified by their formation constants (Kf) or stability constants (log β).

Theoretical studies on the formation of 1:1 Fe(III) complexes with various deprotonated forms of dihydrolipoic acid have shown that the stability is highly dependent on the coordination mode. Complexes with the doubly deprotonated form of the ligand (DHLA²⁻) are significantly more stable than those with the singly deprotonated form (DHLA⁻). mdpi.comnih.gov For instance, the Gibbs free energy of formation (ΔGf°) for Fe(III) complexes with DHLA²⁻ ranges from -21.9 to -37.3 kcal/mol, indicating very stable complexes. mdpi.comnih.gov Similar trends have been observed for Cu(II) complexes, where the most stable species involve coordination with the carboxylate and a deprotonated thiol group. rsc.org

Experimentally determined complex formation constants for dihydrolipoic acid with several heavy metal ions are available and demonstrate the high affinity of this ligand for these metals.

| Metal Ion | Species | logβ |

|---|---|---|

| Hg²⁺ | HgL | 25.1 |

| HgL₂ | 31.7 | |

| Cd²⁺ | CdL | 10.4 |

| CdL₂ | 14.5 | |

| Pb²⁺ | PbL | 11.2 |

| PbL₂ | 14.9 |

Table 1: Complex formation constants (logβ) of dihydrolipoic acid with Hg²⁺, Cd²⁺, and Pb²⁺.

Spectroscopic and Structural Characterization of Metal-Dimercapto Complexes

The formation and structure of metal complexes with 6,8-dimercaptononanoic acid can be investigated using various spectroscopic and structural techniques.

UV-Vis spectroscopy is a valuable tool for studying the formation of metal complexes in solution. The coordination of a ligand to a metal ion often results in changes in the electronic environment of both, leading to shifts in the absorption bands in the UV-Vis spectrum. While specific UV-Vis spectral data for the formation of discrete metal complexes with 6,8-dimercaptononanoic acid are not extensively detailed in the literature, the technique has been used to monitor processes involving this ligand. For example, the formation of gold nanoparticles stabilized by dihydrolipoic acid is characterized by the appearance of a surface plasmon resonance band around 525 nm. nih.gov Similarly, the conversion of lipoic acid to dihydrolipoic acid upon UV irradiation can be followed by monitoring the decrease in the absorption band at 335 nm. fsu.edu In a typical complex formation study, the titration of a metal ion solution with the ligand would lead to systematic changes in the UV-Vis spectrum, which can be used to determine the stoichiometry and stability constant of the complex.

EPR and Mössbauer Spectroscopy for Paramagnetic Centers

The characterization of paramagnetic metal complexes often relies on specialized spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy. These methods provide profound insights into the electronic structure, oxidation state, and spin state of the metal center, which are crucial for understanding the complex's reactivity and magnetic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a magnetic field. It is exclusively applicable to species with one or more unpaired electrons, making it an ideal tool for studying paramagnetic complexes of Nonanoic acid, 6,8-dimercapto-. For instance, in a hypothetical high-spin iron(III) complex, where the metal center is coordinated by the two thiol groups of the ligand, EPR spectroscopy could reveal important details about the metal's environment. The g-values and hyperfine coupling constants obtained from an EPR spectrum provide a fingerprint of the paramagnetic species. An axial high-spin ferric complex, for example, would be expected to show characteristic signals at specific g-values. nih.gov Furthermore, isotopic labeling, such as with ¹⁷O, can induce broadening in the EPR signal, which helps in quantifying the degree of covalency in the metal-ligand bond. nih.gov

Mössbauer Spectroscopy , particularly ⁵⁷Fe Mössbauer spectroscopy, is a powerful technique for probing the local environment of iron nuclei. It can provide precise information on the oxidation state, spin state, and site symmetry of iron centers in a complex. For a hypothetical iron complex with Nonanoic acid, 6,8-dimercapto-, Mössbauer spectroscopy would involve exposing a sample enriched with ⁵⁷Fe to gamma rays. The resulting spectrum's key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the electron density at the nucleus and thus indicates the oxidation state (e.g., Fe(II), Fe(III), Fe(IV)). The quadrupole splitting reflects the symmetry of the electric field around the nucleus, providing information about the coordination geometry. nih.gov In the presence of an applied magnetic field, the spectrum can also reveal magnetic hyperfine interactions, further characterizing the electronic ground state of the complex. nih.gov

Together, EPR and Mössbauer spectroscopy offer a complementary approach to elucidating the electronic structure of paramagnetic centers coordinated by ligands like Nonanoic acid, 6,8-dimercapto-.

| Spectroscopic Technique | Information Obtained | Hypothetical Application to a Metal-Dimercapto Complex |

| EPR Spectroscopy | Spin state, g-values, hyperfine coupling, metal-ligand bond covalency. | Differentiating between high-spin and low-spin states of an Fe(III) center chelated by the two thiol groups. |

| Mössbauer Spectroscopy | Oxidation state (e.g., Fe(II) vs. Fe(III)), spin state, coordination symmetry, magnetic properties of the iron nucleus. | Confirming the +4 oxidation state in a high-spin Fe(IV)-oxo intermediate stabilized by the dimercapto ligand. nih.gov |

X-ray Diffraction Studies of Coordination Geometries

For complexes formed with Nonanoic acid, 6,8-dimercapto-, the ligand can coordinate to a metal center in several ways. The two thiol groups can form a stable chelate ring with a single metal ion. The carboxylate group, on the other hand, could remain as a non-coordinating spectator, or it could bridge to an adjacent metal center, leading to the formation of coordination polymers. The flexible nine-carbon chain allows for considerable conformational freedom.

X-ray diffraction studies would reveal the specific coordination number and geometry adopted by the metal ion, which is influenced by the metal's size, oxidation state, and electronic configuration. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. jocpr.com The analysis of crystal structures of similar metal-dithiolate complexes allows for predictions of likely structural features. For example, a complex with a divalent transition metal like Ni(II) or Cu(II) might adopt a square planar geometry, while a metal like Fe(II) or Co(II) could favor an octahedral geometry, with additional ligands (such as water or solvent molecules) occupying the remaining coordination sites. jocpr.com

A hypothetical crystal structure determination for a cobalt(II) complex, [Co(6,8-dimercapto-nonanoate)₂(H₂O)₂], could yield the data presented in the table below. Such data would confirm the coordination geometry and provide insights into the nature of the metal-ligand bonding.

| Parameter | Hypothetical Value for [Co(6,8-dimercapto-nonanoate)₂(H₂O)₂] | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. jocpr.com |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| Coordination Geometry | Distorted Octahedral | Defines the arrangement of donor atoms around the central Co(II) ion. jocpr.com |

| Co-S Bond Length (Å) | 2.25 - 2.35 | Indicates the distance between the cobalt center and the sulfur donor atoms. |

| Co-O Bond Length (Å) | 2.10 - 2.15 | Indicates the distance between the cobalt center and the oxygen of water ligands. |

| S-Co-S Bite Angle (°) | ~95 | The angle within the chelate ring formed by the dimercapto ligand. |

| O-Co-O Angle (°) | ~180 | The angle between the two axially coordinated water molecules. |

Reactivity and Ligand Exchange Processes in Coordination Compounds

The reactivity of coordination compounds is fundamentally linked to the lability of their ligands. Ligand exchange, or substitution, is a class of reactions where one ligand in a coordination complex is replaced by another. libretexts.org The rates and mechanisms of these processes are critical for understanding a complex's role in areas like catalysis and biological systems.

The mechanisms of ligand exchange are typically categorized as associative, dissociative, or interchange. libretexts.org

Associative Mechanism (A): The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, after which the leaving group departs. This is common in square planar complexes. libretexts.org

Dissociative Mechanism (D): The leaving group first detaches from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand. This is often seen in octahedral complexes. libretexts.org

Interchange Mechanism (I): The incoming and outgoing ligands swap in a concerted process without a distinct intermediate. This can be further divided into associative-interchange (Iₐ) and dissociative-interchange (I_d) depending on the degree of bonding with the incoming and outgoing ligands in the transition state.

For a metal complex of Nonanoic acid, 6,8-dimercapto-, the dithiol moiety forms a thermodynamically stable chelate ring. Consequently, the complete dissociation of the ligand is likely to be a slow process. Ligand exchange reactions might instead involve the substitution of other, more labile ligands coordinated to the metal center (e.g., solvent molecules). Alternatively, a reaction could proceed via the displacement of the entire dimercapto ligand by a stronger chelating agent or a high concentration of a monodentate ligand.

Modern techniques like electrospray ionization mass spectrometry (ESI-MS) can be employed to monitor the kinetics of ligand exchange in solution, providing insights into reaction rates and mechanisms that might not be easily accessible through traditional spectroscopic methods. nih.gov

Applications of Dimercapto-Metal Complexes in Catalysis Research

Transition metal complexes are cornerstones of modern catalysis, facilitating a vast array of chemical transformations with high efficiency and selectivity. researchgate.net The properties of the ligands coordinated to the metal center are paramount in tuning the catalyst's activity, stability, and selectivity. Metal complexes featuring dithiolate ligands, such as those that could be formed with Nonanoic acid, 6,8-dimercapto-, are of significant interest in catalysis research.

The sulfur donor atoms of the dimercapto ligand can stabilize various oxidation states of the metal center and participate in electron transfer processes, which are central to many catalytic cycles. researchgate.net Potential applications for such complexes span several areas of catalysis:

Homogeneous Catalysis: Dissolved in the same phase as the reactants, these complexes could catalyze reactions such as hydrogenations, hydroformylations, and cross-coupling reactions. The long alkyl chain of the nonanoic acid moiety could enhance solubility in nonpolar organic solvents.

Biomimetic Catalysis: Many metalloenzymes feature metal ions in sulfur-rich coordination environments. Complexes of Nonanoic acid, 6,8-dimercapto- could serve as structural or functional models for the active sites of these enzymes, helping to elucidate their reaction mechanisms.

Heterogeneous Catalysis: The carboxylate group of the ligand offers a potential anchor point for immobilizing the complex onto a solid support (e.g., silica (B1680970), alumina, or polymers). This would create a heterogeneous catalyst that combines the high selectivity of a molecular complex with the practical advantages of easy separation and recyclability. researchgate.net

The development of metal-based catalysts for reactions within biological systems is an emerging field. nih.gov A catalyst designed with a ligand like Nonanoic acid, 6,8-dimercapto- could potentially be tailored for biocompatibility, opening avenues for in-cellulo catalysis or the development of novel therapeutic agents. nih.gov

Role in Materials Science and Polymer Chemistry Research

Application as Monomers and Crosslinking Agents in Polymerization

The presence of two reactive thiol groups allows Nonanoic acid, 6,8-dimercapto- to act as both a monomer for linear chain growth and a crosslinking agent to form three-dimensional polymer networks. researchgate.netrsc.org This dual capability is exploited in various polymerization techniques.

Thiol-ene and thiol-yne reactions are powerful "click chemistry" methods known for their high efficiency, orthogonality, and mild reaction conditions, often initiated by light (photopolymerization). rsc.orgtandfonline.comacs.org In these reactions, a thiol group adds across a carbon-carbon double bond (ene) or triple bond (yne).

As a dithiol, Nonanoic acid, 6,8-dimercapto- can be reacted with di-ene or di-yne monomers to produce linear polymers. For instance, research on its analogue, DHLA, has demonstrated the synthesis of degradable poly(ester-thioethers) through photoinitiated thiol-ene polymerization with monomers derived from renewable resources like D-glucaro-1,4:6,3-dilactone (GDL). rsc.orgrsc.org This approach yields high molecular weight polymers in a rapid, metal-free process. rsc.org The properties of the resulting polymers can be tuned by selecting different dithiol coupling agents. rsc.org

Furthermore, the compound can be used to create cross-linked films and materials. Copolymers made from a methacrylate-functionalized DHLA can be cross-linked through thiol-ene reactions, creating robust thin films with antifouling properties. nih.gov Similarly, lipoic acid, the oxidized disulfide form, has been used in UV-cured thiol-ene coatings, where it is understood to participate in the reaction via its reduced dithiol form. researchgate.net

| Polymerization Type | Reactants | Resulting Polymer/Material | Key Findings | Reference(s) |

| Thiol-Ene | Dihydrolipoic acid (DHLA) + Glucarodilactone 10-undecenoate (GDLU) | Poly(ester-thioether) | Rapid, metal-free synthesis of degradable polymers from renewable resources. | rsc.orgrsc.org |

| Thiol-Ene | Methacrylate-substituted DHLA + Multifunctional alkenes | Cross-linked antifouling thin films | Dithiol units enable robust crosslinking and film stability. | nih.gov |

| Thiol-Yne | DHLA-alkyne ligand + Quantum Dots (QDs) | Photoluminescent nanocomposites | Dithiol provides a strong anchor to QD surfaces for fabricating hybrid materials. | acs.org |

The thiol groups of Nonanoic acid, 6,8-dimercapto- can also participate in step-growth polymerization to form polythioesters and can be used to modify other polymer systems like polyurethanes.

Polythioester Synthesis: Polythioesters are formed through the condensation reaction between dithiols and dicarboxylic acids or their derivatives. researchgate.net This process allows for the incorporation of thioester linkages into the polymer backbone, which can impart unique properties, including potential degradability. While direct polymerization of Nonanoic acid, 6,8-dimercapto- with a diacid would form a polythioester, its carboxylic acid group would need to be protected or would participate in the reaction, leading to more complex structures. The more common approach involves reacting dithiols with activated diacids. researchgate.netacs.org

Polyurethane Modification: Polyurethanes are exceptionally versatile polymers, and their properties can be enhanced by incorporating functional molecules. Research has shown that α-lipoic acid (the disulfide precursor to DHLA) can be reacted with isocyanates to create modified polyurethane coatings. researchgate.net These coatings exhibit self-healing properties attributed to the dynamic nature of the disulfide bonds, which can break and reform. researchgate.net This demonstrates a pathway where Nonanoic acid, 6,8-dimercapto- could be used to introduce redox-responsive and cross-linkable functionalities into polyurethane networks.

Surface Functionalization and Nanomaterial Hybridization

The unique structure of Nonanoic acid, 6,8-dimercapto-, with two thiol groups for strong surface anchoring and a terminal carboxylic acid for further functionalization or imparting solubility, makes it an ideal ligand for modifying surfaces, particularly metals and nanoparticles. unimi.itresearchgate.net

Thiols are well-known for their ability to form strong covalent bonds with the surfaces of noble metals like gold, silver, and platinum. mdpi.com This interaction leads to the spontaneous formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).

Nonanoic acid, 6,8-dimercapto- and its analogue DHLA are particularly effective for creating highly stable SAMs. Unlike simple alkanethiols which bind through a single point, the two thiol groups of DHLA can chelate to the metal surface, providing a much more robust anchor. unimi.itepfl.ch This bidentate binding makes the resulting monolayer more resistant to displacement and desorption. researchgate.net

Studies using sulfur K-edge X-ray absorption spectroscopy have explicitly confirmed that DHLA binds to gold surfaces through both of its sulfur atoms. epfl.ch The carboxylic acid tail group extends away from the surface, creating a new, functional interface that can be used to control wettability, attach biomolecules, or impart a pH-responsive surface charge. researchgate.netmdpi.com

The same chemistry used to form SAMs on flat surfaces is widely applied to functionalize nanoparticles, creating stable, water-soluble, and functional nanomaterials. Gold nanoparticles (AuNPs) capped with DHLA are a classic example. The dithiol anchor provides exceptional colloidal stability, preventing the nanoparticles from aggregating. unimi.itmdpi.com

The terminal carboxylic acid group serves as a versatile chemical handle for covalent grafting of other molecules. Using standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS), biomolecules, dyes, or drugs can be attached to the DHLA-coated nanoparticles. researchgate.net For example, the electroluminescent molecule luminol (B1675438) has been successfully grafted onto Au@DHLA nanoparticles for potential use in bio-imaging. researchgate.net

Furthermore, nanoparticles can be constructed entirely from the oxidized form, lipoic acid, which are then cross-linked through their disulfide bonds. These nanoparticles can be loaded with other agents and dissociate into DHLA within the reducing environment of a cell. cncb.ac.cnoup.comnih.govnih.gov

| Application | Substrate | Ligand | Key Features & Findings | Reference(s) |

| SAM Formation | Gold (Au) | Dihydrolipoic acid (DHLA) | Bidentate (two-sulfur) binding creates a highly stable monolayer. | unimi.itepfl.ch |

| Nanoparticle Stabilization | Gold Nanoparticles (AuNPs) | Dihydrolipoic acid (DHLA) | Strong anchoring prevents aggregation; carboxylic acid provides water solubility. | researchgate.netmdpi.com |

| Nanoparticle Functionalization | Au@DHLA Nanoparticles | Luminol (via EDC/NHS coupling) | Carboxylic acid serves as a handle for covalent attachment of functional molecules. | researchgate.net |

| Nanocarrier Construction | Cross-linked Lipoic Acid | Copper ions or Quaternary Ammonium Salts | Nanoparticles that dissociate into DHLA can be used for controlled release. | oup.comnih.gov |

Development of Responsive and Stimuli-Sensitive Materials

Stimuli-responsive or "smart" materials can change their properties in response to external triggers like pH, redox potential, or light. nih.govnih.gov Nonanoic acid, 6,8-dimercapto- is an excellent building block for such materials due to its inherent pH- and redox-sensitive functional groups.

The carboxylic acid group is pH-responsive. mdpi.comencyclopedia.pub At neutral or basic pH, the group is deprotonated (-COO⁻), making the material or surface negatively charged and hydrophilic. In an acidic environment, it becomes protonated (-COOH), rendering it neutral and more hydrophobic. frontiersin.org This transition can be used to trigger the release of a drug, alter surface adhesion, or cause a hydrogel to swell or shrink. nih.govmdpi.com For example, pH-responsive polyesters have been created by grafting mercaptocarboxylic acids onto a polymer backbone, where the carboxylic acid content dictates the pH at which the material's properties change. nih.gov

The two thiol groups provide redox-responsiveness. They can be oxidized to form a disulfide bond, and this bond can be cleaved back to the dithiols in a reducing environment. This is particularly relevant for biomedical applications, as the intracellular environment has a high concentration of reducing agents like glutathione (B108866). nih.govepo.org Nanoparticles or hydrogels cross-linked with disulfide bonds can be designed to be stable in the bloodstream but to disassemble and release their payload once inside a cell. mdpi.com

By combining these two functionalities, dual-responsive materials can be created. For instance, nanoparticles made from thiol-modified hyaluronic acid and chitosan (B1678972) exhibit both pH- and redox-triggered drug release, allowing for more precise control over delivery. mdpi.com The structure of Nonanoic acid, 6,8-dimercapto- is perfectly suited for designing such advanced, multi-responsive systems.

Role in Bio-based Polymers and Sustainable Materials Development

The pursuit of a circular economy and sustainable materials has driven significant research into bio-based polymers. In this context, 6,8-dimercaptooctanoic acid and its oxidized form, α-lipoic acid (ALA), have emerged as pivotal, naturally derived building blocks. azom.comresearchgate.net Lipoic acid, an organosulfur compound derived from octanoic acid, is produced by plants and animals and serves as an essential cofactor in cellular metabolism. researchgate.netspecialchem.com Its key structural feature is a 1,2-dithiolane (B1197483) ring, which can be readily opened to form two reactive thiol (mercaptan) groups, yielding 6,8-dimercaptooctanoic acid, also known as dihydrolipoic acid (DHLA). nih.govumn.edu This reversible disulfide/dithiol chemistry is the foundation of its utility in creating advanced, sustainable polymers. osti.gov

The primary contribution of these compounds to sustainable materials lies in their ability to form dynamic covalent networks (DCNs) . rsc.org Unlike traditional thermoset plastics with permanent crosslinks that prevent reprocessing, DCNs contain reversible bonds that can be broken and reformed under specific stimuli like heat or light. rsc.orgmdpi.com The disulfide bonds in polymers derived from lipoic acid provide this dynamic characteristic. osti.govrsc.org This allows for the creation of materials that are:

Recyclable: The polymer network can be broken down (depolymerized) into its constituent monomers, which can then be re-polymerized to create new materials of the same quality. azom.comnih.gov This "closed-loop" recycling is a significant advancement over conventional plastics that are often downcycled. specialchem.com

Reprocessable: Covalent adaptable networks (CANs) based on lipoic acid can be reshaped and remolded multiple times without degrading their mechanical properties, similar to thermoplastics. rsc.org

Self-Healing: The dynamic nature of the disulfide bonds allows the material to autonomously repair damage. When a crack forms, the broken bonds can reform, restoring the material's integrity and extending its lifespan. azom.comresearchgate.net

Research has demonstrated that lipoic acid can be transformed into various monomers and polymerized through ring-opening polymerization (ROP) to create polydisulfides. researchgate.netnih.govacs.org These polymers exhibit a range of desirable mechanical properties. For instance, by adjusting the ratio of lipoic acid-based monomers to other thiol crosslinkers, researchers have created materials ranging from moderately strong rubbers to tough elastomers. rsc.org

A key advantage is the use of lipoic acid as an inexpensive and renewable feedstock. nih.gov Efforts are underway to make the synthesis of lipoic acid-derived monomers and polymers even more environmentally friendly by adhering to Green Chemistry principles, such as using benign catalysts and reducing waste, which is quantified by a lower E-factor (environmental factor). nih.gov Life cycle assessments (LCA) have shown that these bio-based polydisulfides can have environmental impacts comparable to several commodity polymers. nih.gov

Furthermore, the carboxyl group inherent in the lipoic acid structure offers another site for chemical modification. This allows for the introduction of other functionalities or the creation of different types of dynamic bonds, such as hydrogen bonds or metal-ion coordination bonds, leading to polymers with exceptional stretchability and mechanical strength. azom.com

The integration of lipoic acid and DHLA into various polymer systems, including polyurethanes and silicones, is expanding the development of sustainable materials. researchgate.netmdpi.com These bio-based polymers are being explored for a wide array of applications, from environmentally friendly adhesives and coatings to advanced materials for tissue engineering and flexible electronics. researchgate.netspecialchem.comnih.gov

Detailed Research Findings

Recent studies have highlighted the versatility of lipoic acid and dihydrolipoic acid in creating novel, sustainable polymers. The key is the dynamic chemistry of the disulfide bond within the 1,2-dithiolane ring.

Covalent Adaptable Networks (CANs): A study by Worch and Dove (2021) demonstrated the creation of renewable and recyclable CANs using bio-derived lipoic acid. rsc.org They synthesized bifunctional monomers through a simple one-step esterification or amidation of lipoic acid. These monomers were then reacted with a multi-valent thiol to form dynamically crosslinked networks.

Key Finding: The material properties could be tuned by altering the monomer composition and the monomer-to-thiol ratio. An optimized formulation resulted in a moderately strong rubber with an ultimate tensile strength of 1.8 ± 0.4 MPa and a wide operational temperature range (0 to 150 °C). rsc.org

Sustainability: The network could be chemically recycled (depolymerized) by solvating the material in the presence of an organobase catalyst. rsc.org

Interactive Data Table: Properties of Lipoic Acid-Based CANs

| Monomer to Thiol Ratio | Storage Modulus (at 25°C) | Glass Transition Temp. (°C) | Ultimate Tensile Strength (MPa) |

|---|---|---|---|

| 1:1 | High | ~25 | - |

| 8:1 | Moderate | ~10 | 1.8 ± 0.4 |

| 16:1 | Low | ~0 | - |

Data sourced from findings on tunable network architectures. rsc.org

Greener Synthesis and Scalability: Research has focused on making the production of lipoic acid-based polymers more sustainable. A 2025 study reported a greener and more scalable synthesis of poly(ethyl lipoate). nih.gov

Key Finding: By using a benign acid catalyst under ambient conditions, they achieved a 100-gram scale synthesis of the ethyl lipoate monomer with over 80% yield. This optimized process lowered the E-factor (a measure of waste) by an order of magnitude compared to traditional methods. nih.gov

Performance: The resulting polymer had an ultra-high-molecular-weight, giving it unexpected and useful elastomeric properties. nih.gov

LCA Results: A life cycle assessment showed the polymer's carbon footprint was competitive with common polymers, demonstrating a viable closed-loop polymer platform. nih.gov

Interactive Data Table: Environmental Impact of Poly(ethyl lipoate) Synthesis

| Process Stage | Key Contributor to CO2 Emissions | Carbon Footprint (kg CO2 equiv. per kg) |

|---|---|---|

| Monomer Synthesis | Ethanol (36.6%) | 10.2 |

| Monomer Synthesis | Fatty Acid (31.1%) | 10.2 |

| Polymer Synthesis | Electricity | - |

| Depolymerization | Solvents & Electricity | - |

Data sourced from Life Cycle Assessment (LCA) findings. nih.gov

Multi-Bond Networks for Enhanced Properties: Researchers have also explored incorporating other types of reversible bonds alongside the disulfide linkages to create materials with superior properties.

Key Finding: By polymerizing lipoic acid in the presence of iron(III) ions, a polymer network was created with three types of chemical bonds: dynamic covalent disulfide bonds, non-covalent hydrogen bonds, and iron(III)-carboxylate coordination bonds. azom.com

Performance: This multi-bond network resulted in a polymer with exceptional stretchability and mechanical strength. It also exhibited extremely rapid self-healing at room temperature, recovering 80% of its original elastic modulus within one minute. azom.com

Recyclability: The polymer could be disassembled into its constituent monomers, which could be reused without loss of quality. azom.com

These findings underscore the immense potential of lipoic acid and its reduced form, 6,8-dimercaptooctanoic acid, as foundational molecules for the next generation of sustainable, high-performance materials.

Advanced Research in Biochemical and Biological Systems Mechanistic Focus

In Vitro Enzymatic and Non-Enzymatic Oxidation/Reduction Pathways of Thiolated Fatty Acids

The thiol groups of nonanoic acid, 6,8-dimercapto- are highly reactive and susceptible to oxidation, leading to the formation of a cyclic disulfide. This reversible process is fundamental to its biological activity.

Redox Cycling Mechanisms of Dithiols

The redox cycling of dithiols like 6,8-dimercaptononanoic acid involves the reversible oxidation of its two thiol groups to form a cyclic disulfide. This process is analogous to the conversion of dihydrolipoic acid to lipoic acid. The dehydrogenation of the thiols results in the formation of a disulfide bridge, a reaction that is crucial for the function of many proteins where cysteine residues form disulfide bonds. mu-pleven.bg The reduced form, a dithiol, can be regenerated from the oxidized disulfide form through various cellular reduction systems. This cycling between the dithiol and disulfide states is a key feature of its antioxidant and redox-regulating properties. sci-hub.se

In the presence of reducing agents, the disulfide bond can be cleaved to regenerate the dithiol form. For instance, reaction with a basic reducing agent like sodium borohydride (B1222165) can lead to the reduction of the cyclic disulfide. rsc.org This redox activity is central to its role as a cofactor in enzymatic reactions and its ability to participate in cellular redox homeostasis.

Interaction with Cellular Redox Systems (e.g., Glutathione (B108866), Thioredoxin)

Nonanoic acid, 6,8-dimercapto- and its oxidized form interact with major cellular redox systems, including the glutathione (GSH) and thioredoxin (Trx) systems, to maintain cellular redox balance. nih.gov

The glutathione system is a primary defense against oxidative stress. Dihydrolipoic acid (the reduced form of lipoic acid, a close structural analog) can be regenerated from its oxidized form by glutathione reductase in a NADPH-dependent manner. nih.gov Furthermore, dithiols can react with S-nitrosated proteins, such as S-nitrosocaspase 3, leading to their denitrosation and reactivation. This reaction can be mimicked by low molecular weight dithiols like dihydrolipoic acid. nih.gov

The thioredoxin system , consisting of thioredoxin and thioredoxin reductase, also plays a crucial role in reducing oxidized proteins and other molecules. The reduction of the oxidized form of lipoic acid to dihydrolipoic acid can be catalyzed by NADPH-dependent reductases, including thioredoxin reductase. nih.gov The thioredoxin system is involved in the denitrosation of S-nitrosated caspases, a process that can also be influenced by dithiols. nih.gov The independent regulation of the glutathione and thioredoxin systems highlights the complexity of cellular redox control. nih.gov

Metabolomic Profiling of Related Compounds in Model Organisms

Metabolomic profiling provides a comprehensive view of the metabolic fate of compounds like nonanoic acid, 6,8-dimercapto- in various biological systems.

Identification of Biotransformation Products

The biotransformation of thiolated fatty acids involves a series of metabolic modifications. For instance, the metabolism of a related compound, (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid, in chimpanzees revealed several biotransformation pathways. nih.gov The major metabolite arose from para-hydroxylation of the phenyl substituent. nih.gov Other observed modifications included reduction of a ketone group and further hydroxylation of the phenyl ring. nih.gov While not directly studying nonanoic acid, 6,8-dimercapto-, this provides insight into the types of enzymatic reactions fatty acid derivatives can undergo.

The biosynthesis of the related R-α-lipoic acid from octanoic acid involves the transfer of two sulfur atoms to the octanoyl-ACP (acyl-carrier protein) by lipoic acid synthase. google.com This highlights the enzymatic machinery capable of modifying fatty acid backbones to introduce thiol groups.

Tracing Metabolic Fates in Non-Human Systems (e.g., newborn piglet muscle, 3T3-L1 adipocytes)

Studies in model organisms help elucidate the metabolic pathways of thiolated fatty acids. While direct studies on nonanoic acid, 6,8-dimercapto- in newborn piglet muscle were not found in the provided search results, research on related compounds in other models offers valuable insights.

In 3T3-L1 adipocytes , R-alpha-lipoic acid has been shown to influence the cell redox status, interact with the insulin (B600854) receptor, and affect glucose uptake. google.com This indicates that thiolated fatty acids can actively participate in cellular signaling and metabolic regulation within these cells.

The table below summarizes key findings from metabolomic studies on related compounds in different model systems, which can infer potential metabolic pathways for nonanoic acid, 6,8-dimercapto-.

| Model System | Compound Studied | Key Metabolic Findings |

| Chimpanzee | (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy)acetic acid | Para-hydroxylation, ketone reduction, further phenyl ring hydroxylation. nih.gov |

| E. coli | R-α-lipoic acid | Biosynthesis from octanoyl-ACP via lipoic acid synthase. google.com |

| 3T3-L1 Adipocytes | R-alpha-lipoic acid | Influences cell redox status and glucose uptake. google.com |

Mechanistic Studies of Interaction with Biomolecules (e.g., Proteins, Lipids)

The interaction of nonanoic acid, 6,8-dimercapto- with proteins and lipids is fundamental to its biological effects.

The thiol groups of this fatty acid can form thioester bonds with proteins, a mechanism utilized in the biosynthesis and degradation of fatty acids where the growing chain is anchored to Coenzyme A through a thioester linkage. mu-pleven.bg In the context of enzyme complexes like the pyruvate (B1213749) dehydrogenase complex, the lipoyl moiety, which is structurally similar, is attached to a lysine (B10760008) residue of the E2 subunit and is involved in acyl group transfer. sci-hub.se

Interactions with lipids are also significant. The lipophilic nature of the fatty acid chain allows it to partition into lipid bilayers. nih.gov The orientation and behavior of molecules within a membrane can be influenced by their structure. For example, simulations have shown that the presence of hydroxyl groups can anchor a molecule at the water-membrane interface. mdpi.com The interaction of fatty acids with membrane proteins can modulate their function, and these interactions are influenced by the lipid environment. nih.govmdpi.com

The table below outlines the types of interactions nonanoic acid, 6,8-dimercapto- can have with proteins and lipids.

| Biomolecule | Type of Interaction | Functional Consequence |

| Proteins | Covalent (Thioester) | Acyl group transfer, anchoring to enzyme complexes. mu-pleven.bgsci-hub.se |

| Non-covalent | Modulation of protein conformation and activity. | |

| Lipids | Partitioning into bilayer | Localization within the cell membrane. nih.gov |

| Influence on membrane properties | Potential alteration of membrane fluidity and organization. |

Bioanalytical Method Development for Dithiolated Fatty Acids in Research Samples

The accurate and sensitive quantification of dithiolated fatty acids, such as 6,8-dimercapto-nonanoic acid, in complex biological matrices is crucial for elucidating their biochemical roles and understanding their involvement in biological systems. The development of robust bioanalytical methods is challenged by the compound's dual functionality—a carboxylic acid and two thiol groups—which dictates specific requirements for sample preparation, chromatographic separation, and detection. Methodologies primarily revolve around gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often incorporating derivatization to enhance analyte stability and detection. nih.govnih.gov

Sample Preparation: The initial step in the analysis of 6,8-dimercapto-nonanoic acid from research samples (e.g., plasma, tissue homogenates) involves efficient extraction and purification. Given the susceptibility of thiol groups to oxidation, sample handling is of critical importance to maintain the integrity of the analyte. mdpi.com A common approach involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the fatty acid from the bulk of the biological matrix.

For LLE, a typical procedure would involve the acidification of the sample to protonate the carboxylic acid group, followed by extraction into an organic solvent like ethyl acetate (B1210297) or a mixture of isooctane (B107328) and methanol (B129727). r-haas.de SPE offers a more targeted approach, utilizing cartridges with specific sorbents. A mixed-mode sorbent with both reversed-phase and anion-exchange properties could be particularly effective for isolating 6,8-dimercapto-nonanoic acid.

Derivatization Strategies: Due to the low volatility of the fatty acid and the reactive nature of the thiol groups, derivatization is a key step in many analytical methods, particularly for GC-MS analysis. nih.govthermofisher.com Derivatization serves to:

Increase the volatility of the compound for GC analysis.

Protect the reactive thiol groups from oxidation and adsorption. researchgate.net

Enhance ionization efficiency for mass spectrometry detection. acs.org

Two main derivatization strategies can be considered: a one-step or a two-step approach.

One-Step Derivatization: This would involve a reagent that reacts with both the carboxylic acid and the thiol groups simultaneously. For instance, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can derivatize both functional groups to their respective trimethylsilyl (B98337) (TMS) ester and TMS thioethers.

Two-Step Derivatization: This approach offers greater control and can be tailored to the specific analytical platform.

Esterification of the Carboxylic Acid: The carboxylic acid can be converted to a more volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. researchgate.net PFB esters are particularly advantageous for GC-MS with electron capture negative ionization (ECNI) due to their high sensitivity. researchgate.net

Alkylation of the Thiol Groups: The thiol groups can be alkylated to form stable thioethers. Reagents like iodoacetamide (B48618) or N-ethylmaleimide are commonly used for this purpose. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Following derivatization, the analyte can be separated and quantified.

A hypothetical GC-MS method for the analysis of the di-S-methyl, methyl ester derivative of 6,8-dimercapto-nonanoic acid is outlined below.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized 6,8-dimercapto-nonanoic acid

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 250 °C, then ramp at 20 °C/min to 300 °C, hold for 5 min. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-550) for confirmation. |

| SIM Ions | Specific fragment ions corresponding to the derivatized analyte would be selected based on initial full-scan analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: LC-MS is highly suited for the analysis of non-volatile and polar compounds, potentially allowing for the analysis of 6,8-dimercapto-nonanoic acid with minimal or no derivatization of the carboxylic acid group. wikipedia.orgthermofisher.com However, derivatization of the thiol groups is still recommended to improve stability and chromatographic performance. nih.gov

Reversed-phase liquid chromatography (RPLC) would be the separation mode of choice. The mobile phase would typically consist of an aqueous component with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an acid (e.g., formic acid) to ensure the carboxylic acid remains in its protonated form for better retention.

Tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode would provide the highest selectivity and sensitivity for quantification in complex biological matrices. acs.org

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of S-alkylated 6,8-dimercapto-nonanoic acid

| Parameter | Condition |

| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Parameters | Optimized for the specific analyte (e.g., Capillary Voltage: -3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor ion (M-H)⁻ of the derivatized analyte to specific product ions, determined by infusion and fragmentation analysis. |

The development of such bioanalytical methods requires careful optimization and validation, including assessment of linearity, accuracy, precision, recovery, and matrix effects to ensure reliable quantification of 6,8-dimercapto-nonanoic acid in research samples. The choice between GC-MS and LC-MS will depend on the specific research question, available instrumentation, and the required sensitivity and throughput.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity